N-(4-ethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-2-18-7-9-21(10-8-18)26-25(29)17-31-24-16-30-22(13-23(24)28)15-27-12-11-19-5-3-4-6-20(19)14-27/h3-10,13,16H,2,11-12,14-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAUMXBBQCOUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, including the formation of the isoquinoline and pyran rings, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Core Diversity: The target compound’s pyranone core (4H-pyran-4-one) is distinct from pyrimidine (), thienopyrimidine (), and pyrimidoindole () scaffolds.
Substituent Effects :
- The 4-ethylphenyl group in the target compound and provides moderate lipophilicity (clogP ~3.5*), contrasting with polar sulfamoylphenyl (clogP ~1.2, ) or nitrophenyl (clogP ~2.0, ) groups. This may influence membrane permeability and CNS penetration.
- The oxy linkage in the target compound vs. sulfanyl in alters electronic properties: oxygen’s higher electronegativity may reduce nucleophilic susceptibility compared to sulfur .
Pharmacological Implications: Compounds with sulfamoylphenyl groups () exhibit NSAID-like activity due to sulfonamide moieties, while pyrimidoindoles () are explored for kinase inhibition. The target compound’s tetrahydroisoquinoline group is associated with opioid receptor modulation in related structures, though this remains speculative without direct data .
Biological Activity
N-(4-ethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a complex arrangement that includes a tetrahydroisoquinoline moiety and a pyran derivative, which are known to contribute to various biological activities.
1. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that compounds similar to this compound exhibit significant radical scavenging abilities. For instance, derivatives of pyran have been shown to effectively scavenge free radicals such as DPPH and ABTS .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of the pyran ring is often associated with enhanced bioactivity against microbial strains.
3. Anti-inflammatory Effects
Inflammation plays a pivotal role in numerous chronic diseases. The compound may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha, as observed in related studies involving pyran derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The electron-donating ability of the hydroxyl groups in the structure allows it to neutralize reactive oxygen species (ROS).
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation at the cellular level.
- Cell Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell survival, contributing to its therapeutic potential.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various pyran derivatives using in vitro assays. Results indicated that compounds with similar structures to N-(4-ethylphenyl)-2-{...} demonstrated significant inhibition of lipid peroxidation and enhanced cellular viability under oxidative stress conditions .
Case Study 2: Antimicrobial Screening
In a screening assay against common bacterial strains (e.g., E. coli and S. aureus), derivatives of the compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(4-ethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide?
- Answer : Synthesis typically involves multi-step reactions. A plausible route includes:
- Step 1 : Functionalization of the pyran-4-one core via alkylation or substitution.
- Step 2 : Coupling the tetrahydroisoquinoline moiety using reductive amination or nucleophilic substitution.
- Step 3 : Acetamide formation via reaction of the intermediate carboxylic acid derivative with 4-ethylphenylamine.
- Optimization : Use anhydrous conditions and catalysts (e.g., Na₂CO₃ for deprotonation) to improve yields . Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the structural integrity of this compound?
- Answer : Employ spectroscopic techniques:
- NMR : Assign peaks for protons in the tetrahydroisoquinoline (δ 1.2–4.9 ppm) and pyran-4-one (δ 6.0–7.5 ppm) regions. Compare with analogs (e.g., thienopyrimidine derivatives) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
- Mass Spectrometry : Use ESI/APCI(+) to verify molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ adducts) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Answer : Screen against:
- Enzyme Targets : Proteases or kinases, given the compound’s heterocyclic motifs (pyran-4-one, tetrahydroisoquinoline) .
- Cell-Based Assays : Cytotoxicity in cancer lines (e.g., MCF-7, HeLa) using MTT assays. Compare with structurally similar compounds (e.g., thieno[2,3-d]pyrimidines with IC₅₀ values in µM ranges) .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the tetrahydroisoquinoline moiety?
- Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions.
- Protection/Deprotection : Temporarily protect reactive groups (e.g., amines) to prevent side reactions .
Q. How should conflicting bioactivity data (e.g., high in vitro but low in vivo efficacy) be analyzed?
- Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 metabolism).
- Structural Comparisons : Compare with analogs (e.g., oxadiazole-containing compounds showing improved bioavailability) .
- Formulation Adjustments : Use liposomal encapsulation to enhance solubility and tissue penetration .
Q. What computational tools are recommended for predicting binding modes?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. What challenges arise in X-ray crystallography of this compound, and how can they be mitigated?
- Answer :
- Crystal Growth : Use vapor diffusion with PEG-based precipitants.
- Data Collection : Employ synchrotron radiation for high-resolution datasets.
- Refinement : Use SHELXL for small-molecule refinement, addressing disorder in flexible groups (e.g., tetrahydroisoquinoline methyl substituents) .
Q. How does the compound’s reactivity vary under acidic vs. basic conditions?
- Answer :
- Acidic Conditions : Hydrolysis of the acetamide group may occur (monitor via HPLC).
- Basic Conditions : Pyran-4-one ring may undergo nucleophilic attack (e.g., hydroxide addition). Validate stability via pH-controlled stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
